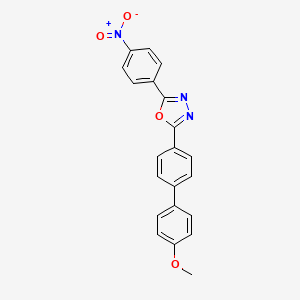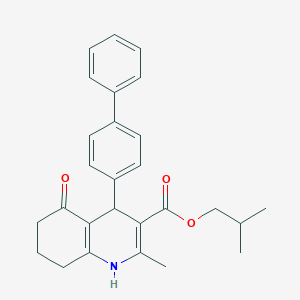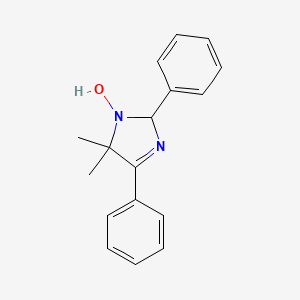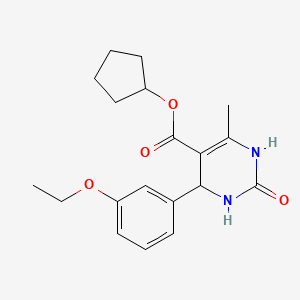![molecular formula C17H14BrNO2 B4934206 8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
8-[2-(2-bromophenoxy)ethoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(2-bromophenoxy)ethoxy]quinoline, commonly known as Brequinar, is a synthetic compound that belongs to the quinoline family. It has been found to have potential applications in various scientific research fields, including cancer treatment, immunology, and virology. In
科学研究应用
Brequinar has shown potential applications in various scientific research fields. In cancer research, it has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. Brequinar has also been found to have potential applications in immunology and virology research. It has been shown to inhibit the replication of certain viruses such as hepatitis C virus and dengue virus.
作用机制
Brequinar inhibits the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. In virology research, Brequinar has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis.
Biochemical and Physiological Effects
Brequinar has been found to have both biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of dihydroorotate dehydrogenase. In virology research, it has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis. Brequinar has also been found to have immunomodulatory effects, which may have potential applications in immunology research.
实验室实验的优点和局限性
Brequinar has several advantages for lab experiments. It has been found to be a potent inhibitor of dihydroorotate dehydrogenase, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. Brequinar has also been found to have potential applications in virology research, where it can be used to study the replication of certain viruses. However, Brequinar also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Brequinar. In cancer research, further studies could be conducted to determine the efficacy of Brequinar in combination with other cancer treatments. In virology research, further studies could be conducted to determine the potential applications of Brequinar in the treatment of viral infections. Additionally, further studies could be conducted to determine the immunomodulatory effects of Brequinar and its potential applications in immunology research.
合成方法
Brequinar is synthesized by reacting 2-bromophenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 8-hydroxyquinoline in the presence of a catalyst such as palladium on carbon to yield Brequinar.
属性
IUPAC Name |
8-[2-(2-bromophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGQBNTHBRSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)



![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)

![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)